molecular formula C17H18BrNO2 B1292004 Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate CAS No. 578729-08-5

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Numéro de catalogue: B1292004
Numéro CAS: 578729-08-5
Poids moléculaire: 348.2 g/mol
Clé InChI: IOHGBDDCFVCMRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a synthetic carbamate derivative designed for use as a key intermediate in organic synthesis and medicinal chemistry research. This compound incorporates two functional groups of high utility: a carbamate protected amine and an aromatic bromine moiety. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for amines, allowing for orthogonal deprotection strategies and further functionalization of the nitrogen atom, which is a fundamental transformation in multi-step synthetic sequences . The 4-bromophenyl group provides a versatile handle for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, enabling researchers to construct complex biaryl or advanced amine-containing architectures . Compounds featuring the carbamate functional group, particularly benzyl carbamates, are widely investigated for their diverse biological activities and are prevalent in many pharmacologically active molecules. They are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions . Specifically, carbamate derivatives have demonstrated significant potential in drug discovery campaigns, including the development of inhibitors for enzymes like cholinesterases, which are relevant in neurological disease research . The structural features of this carbamate make it a valuable scaffold for generating derivatives for structure-activity relationship (SAR) studies, fragment-based drug design, and the discovery of new therapeutic agents . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGBDDCFVCMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625128
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578729-08-5
Record name Phenylmethyl N-[1-(4-bromophenyl)-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578729-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Integrity

Foundational Strategy: Synthesis as a Structural Hypothesis

Before any analysis begins, understanding the synthetic origin of a molecule provides a powerful predictive framework. It allows us to form a primary hypothesis about the structure and anticipate potential impurities. A logical and efficient synthesis for Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate involves a two-step process.

Step 1: Synthesis of the Amine Intermediate via the Ritter Reaction

The core amine, 2-(4-bromophenyl)propan-2-amine[1], can be effectively synthesized from its corresponding tertiary alcohol, 2-(4-bromophenyl)propan-2-ol. The Ritter Reaction is the ideal choice for this transformation, as it facilitates the addition of a nitrile to a carbocation generated in situ from the alcohol under strong acid catalysis.[2][3] Subsequent hydrolysis of the intermediate nitrilium ion yields the desired primary amine. This choice is causal; the stability of the tertiary benzylic carbocation formed from the starting alcohol makes it an excellent substrate for this reaction.[4]

Step 2: Carbamate Formation via the Schotten-Baumann Reaction

With the amine in hand, the final carbamate linkage is formed by reacting it with benzyl chloroformate. The Schotten-Baumann reaction, which involves acylation under aqueous alkaline conditions, is a classic and highly reliable method for this purpose.[5][6] The base neutralizes the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.[7]

This synthetic context establishes our primary structural hypothesis and informs the analytical strategy. We expect to find evidence of a benzyl group, a carbamate linker, and a 2-(4-bromophenyl)propan-2-yl moiety.

The Integrated Elucidation Workflow: An Orthogonal Approach

G cluster_start Hypothesis Generation cluster_analysis Primary & Secondary Analysis cluster_end Conclusion Synthesis Hypothesized Synthesis (Ritter & Schotten-Baumann) HRMS HRMS (Molecular Formula, Isotopic Pattern) Synthesis->HRMS FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR OneD_NMR 1D NMR (¹H, ¹³C) (Chemical Environments, Fragments) HRMS->OneD_NMR FTIR->OneD_NMR TwoD_NMR 2D NMR (HSQC, HMBC) (Atom Connectivity) OneD_NMR->TwoD_NMR Integration Data Integration & Synthesis TwoD_NMR->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first analytical step, providing the empirical formula—the elemental constitution of the molecule.

  • Core Objective: To determine the exact mass and, by extension, the molecular formula.

  • Causality of Choice: HRMS (e.g., ESI-TOF) is chosen over standard MS for its ability to provide mass accuracy to within 5 ppm, which is essential for distinguishing between elemental compositions that may have the same nominal mass.

For Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, the expected molecular formula is C₁₇H₁₈BrNO₂.[8] The HRMS experiment must confirm the measured mass for the protonated molecule [M+H]⁺, which is 348.0600 amu. A critical self-validating feature is the isotopic pattern. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in two major peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.

Further fragmentation analysis (MS/MS) would be expected to show characteristic losses, such as:

  • Loss of the benzyl group (C₇H₇•): A fragment corresponding to the loss of 91 Da.

  • Loss of the benzyloxycarbonyl group (C₈H₇O₂•): A fragment corresponding to the loss of 135 Da.

  • Formation of the tropylium cation: A prominent peak at m/z 91, characteristic of a benzyl moiety.

Infrared Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and definitive confirmation of the key functional groups hypothesized from the synthesis. The diagnostic value lies in identifying the carbamate linkage.

  • Core Objective: To identify characteristic vibrational modes of the molecule's functional groups.

  • Trustworthiness: The presence or absence of key peaks provides a clear-cut validation of the proposed functional groups. For instance, the absence of a strong, broad O-H stretch would rule out a carboxylic acid or alcohol impurity.

Table 1: Key FTIR Absorption Bands for Structure Confirmation

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentRationale & Authoritative Source
~3350 cm⁻¹N-H StretchCarbamate N-HThe single, sharp peak is characteristic of a secondary amide/carbamate N-H bond.[9]
3100-3000 cm⁻¹C-H StretchAromatic C-HIndicates the presence of sp² hybridized C-H bonds in the phenyl rings.
3000-2850 cm⁻¹C-H StretchAliphatic C-HConfirms the sp³ hybridized C-H bonds of the methyl and methylene groups.
~1700 cm⁻¹C=O StretchCarbamate CarbonylThis strong, sharp absorption is highly diagnostic for the carbamate ester carbonyl group.[9][10]
~1520 cm⁻¹N-H BendCarbamate N-HOften coupled with C-N stretching, this "Amide II" band further confirms the carbamate group.[9]
~1250 cm⁻¹C-O StretchEster C-OCorresponds to the stretching of the ester-like C-O bond in the carbamate.

Nuclear Magnetic Resonance: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. A suite of 1D and 2D experiments is required for an unambiguous assignment.

¹H and ¹³C NMR: Identifying the Fragments

One-dimensional NMR provides the initial inventory of proton and carbon environments.

  • ¹H NMR: Reveals the number of distinct proton types, their electronic environment (chemical shift), their population (integration), and the number of adjacent protons (multiplicity).

  • ¹³C NMR: Shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (Predicted shifts in CDCl₃)

Atom Label¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Rationale
A (2x CH₃)~1.7 (s, 6H)~29Six equivalent methyl protons, singlet due to no adjacent protons. Shielded aliphatic carbon.
B (Quaternary C)-~57Quaternary carbon attached to nitrogen and an aromatic ring.
C, C' (Aromatic CH)~7.4 (d, 2H)~129Aromatic protons ortho to the bromine atom in a classic AA'BB' system.
D, D' (Aromatic CH)~7.2 (d, 2H)~131Aromatic protons meta to the bromine atom.
E (Aromatic C-Br)-~121Quaternary aromatic carbon directly attached to the deshielding bromine atom.
F (NH)~5.1 (s, 1H)-Carbamate proton, often broad, singlet. Exchangeable with D₂O.
G (C=O)-~154Deshielded carbamate carbonyl carbon.
H (CH₂)~5.1 (s, 2H)~67Methylene protons of the benzyl group, singlet.
I, J, K (Aromatic CH)~7.3-7.4 (m, 5H)~128-136Five protons of the monosubstituted benzyl ring, appearing as a complex multiplet.
2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are non-negotiable for confirming the connectivity between the fragments identified in 1D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It is a mapping tool, confirming, for example, that the proton signal at ~1.7 ppm corresponds to the carbon signal at ~29 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the only way to unambiguously connect fragments across non-protonated (quaternary) centers like the carbonyl carbon and the quaternary carbon (B).

Caption: Key HMBC correlations confirming the molecular skeleton.

Key Validating Correlations from HMBC:

  • Benzyl to Carbamate: A correlation from the benzylic CH₂ protons (H ) to the carbamate carbonyl carbon (G ) definitively links the benzyl group to the carbamate.

  • Amine to Carbamate: A correlation from the NH proton (F ) to the carbonyl carbon (G ) confirms the N-C(O) bond.

  • Amine to Propan-2-yl Moiety: A correlation from the NH proton (F ) to the quaternary carbon (B ) and the methyl carbons (A ) connects the nitrogen to the aliphatic portion.

  • Propan-2-yl to Phenyl: A correlation from the methyl protons (A ) to the quaternary carbon (B ) and the aromatic carbons (C ) links the isopropyl unit to the bromophenyl ring.

Conclusion: A Unified and Validated Structure

The structural elucidation of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is complete only when all data points converge on a single, consistent structure.

  • HRMS provided the exact molecular formula: C₁₇H₁₈BrNO₂.

  • FTIR confirmed the presence of the key secondary carbamate functional group (N-H and C=O stretches).

  • ¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments, consistent with the proposed structure.

  • HMBC served as the ultimate arbiter, unambiguously connecting the benzyl, carbamate, and 2-(4-bromophenyl)propan-2-yl fragments across quaternary centers.

Each technique validates the others, providing an unshakeable foundation for the confirmed structure. This rigorous, multi-faceted approach is essential for ensuring scientific integrity in research and development.

Appendix: Standardized Experimental Protocols

Protocols described are for general guidance and should be adapted to available instrumentation.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000. Use a known reference standard for internal calibration to ensure mass accuracy below 5 ppm.

  • Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula and compare the measured isotopic pattern with the theoretical pattern for C₁₇H₁₈BrNO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., ATR correction) and identify the key vibrational bands as listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, a 45-degree pulse angle, and a relaxation delay of 2 seconds.

    • HSQC: Use a standard gradient-selected pulse sequence optimized for a one-bond J-coupling of ~145 Hz.

    • HMBC: Use a standard gradient-selected pulse sequence optimized for long-range couplings of 8-10 Hz.

  • Analysis: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to TMS at 0.00 ppm. Analyze chemical shifts, integrations, multiplicities, and 2D correlations to assign all signals as outlined in Section 5.0.

References

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Wang, J., Li, H., & Sun, H. (2010). 2-(4-Bromophenyl)-2-methyl-propan-amide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o925. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [related article on carbamate synthesis and characterization]. Retrieved February 2, 2026, from a representative RSC supporting information document.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate.
  • Wikipedia. (n.d.). Ritter reaction. Retrieved February 2, 2026, from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved February 2, 2026, from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022). Ritter Reaction. Professor Dave Explains. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • YouTube. (2023). Structure Elucidation of Organic Compounds. The Organic Chemistry Tutor.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • University of Nairobi Repository. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved February 2, 2026, from [Link]

  • Schotten, C. (1884). Ueber die Acylirung von Alkoholen und Phenolen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Classic reference for the Schotten-Baumann reaction).
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. (Classic reference for the Schotten-Baumann reaction).
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Olefins and Monosubstituted Acetylenes. Journal of the American Chemical Society, 70(12), 4045-4048. (Classic reference for the Ritter reaction).

Sources

An Investigative Guide to the Mechanism of Action of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Drug Discovery Professionals

Foreword: Charting Unexplored Territory

In the landscape of pharmacological research, it is not uncommon to encounter compounds of interest for which no definitive mechanism of action has been elucidated. Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate represents one such molecule. While its chemical structure is known[1], a survey of current scientific literature reveals a conspicuous absence of dedicated research into its biological effects. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative framework.

As a Senior Application Scientist, my objective is to provide a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically investigate and ultimately define the mechanism of action of this compound. We will proceed by dissecting the molecule's constituent pharmacophores, formulating plausible, evidence-based hypotheses based on the known activities of analogous structures, and detailing the rigorous experimental protocols required to validate these hypotheses. This document is designed to be a practical and self-validating blueprint for discovery.

Section 1: Structural Deconstruction and Mechanistic Hypotheses

The structure of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate presents three key regions for analysis: the benzyl carbamate moiety, the tertiary carbon center, and the 2-(4-bromophenyl)propyl group. By examining the established pharmacology of these components, we can derive several primary hypotheses for its biological activity.

  • Hypothesis 1: Cholinesterase Inhibition. The carbamate functional group is a classic pharmacophore known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2][3][4][5]. Carbamates act as reversible inhibitors by carbamylating the serine residue in the active site of the enzyme, leading to an accumulation of acetylcholine in the synapse[2][6]. This is a well-established mechanism for insecticides and several therapeutic agents[3][7]. The bulky 2-(4-bromophenyl)propan-2-yl group would significantly influence binding affinity and selectivity within the enzyme's active site gorge.

  • Hypothesis 2: Cannabinoid Receptor Modulation. The 2-phenylpropan-2-yl substructure is sterically similar to the cumyl group found in a class of potent synthetic cannabinoids[8][9][10]. These compounds, such as CUMYL-PICA, are potent agonists at the CB1 and CB2 cannabinoid receptors, eliciting cannabimimetic effects in vivo[8][9]. It is plausible that Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate could engage with the endocannabinoid system, acting as an agonist, antagonist, or allosteric modulator.

  • Hypothesis 3: Ion Channel Modulation. Phenyl carbamates have been patented for the treatment of epilepsy, suggesting a potential interaction with central nervous system ion channels[11]. For instance, the approved drug carisbamate (a related phenyl carbamate) is believed to exert its anticonvulsant effects by modulating voltage-gated sodium channels[7]. The lipophilic nature of the 4-bromophenyl and benzyl groups could facilitate entry into the CNS and interaction with transmembrane channel domains.

  • Hypothesis 4: Other Potential Targets. The benzyl carbamate moiety has also been identified in inhibitors of other enzymes, such as the main protease (Mpro) of coronaviruses and human cathepsin L[12]. Furthermore, N-benzyl groups are present in inhibitors of the USP1/UAF1 deubiquitinase complex, which has anticancer activity[13]. The 4-bromophenyl group is a common feature in molecules targeting a wide array of biological systems, including microbial DNA gyrase and endothelin receptors[14][15]. These represent secondary, yet viable, avenues for investigation.

Section 2: Experimental Validation Protocols

To systematically test these hypotheses, a tiered screening and validation approach is recommended. The following protocols are designed to provide definitive, interpretable data.

Tier 1: Primary Screening for Hypothesized Mechanisms

This initial phase aims to rapidly assess the most plausible mechanisms of action.

Protocol 2.1.1: Cholinesterase Inhibition Assay

  • Objective: To determine if the compound inhibits human AChE or BChE activity.

  • Methodology (Ellman's Assay):

    • Prepare a stock solution of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate in DMSO (e.g., 10 mM).

    • In a 96-well microplate, add 140 µL of 100 mM sodium phosphate buffer (pH 8.0).

    • Add 20 µL of test compound dilutions (ranging from 1 nM to 100 µM) or vehicle control (DMSO).

    • Add 20 µL of human recombinant AChE or BChE solution. Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of 10 mM dithiobisnitrobenzoate (DTNB) and 10 µL of 10 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

    • Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 15 minutes using a microplate reader.

    • Calculate the rate of reaction. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a nonlinear regression curve fit.

  • Causality and Self-Validation: This is a gold-standard, direct enzyme activity assay. A dose-dependent decrease in the rate of the colorimetric reaction provides strong evidence of cholinesterase inhibition. Including a known inhibitor (e.g., physostigmine) as a positive control is critical for validating assay performance.

Protocol 2.1.2: Cannabinoid Receptor Binding Assay

  • Objective: To assess the compound's ability to bind to human CB1 and CB2 receptors.

  • Methodology (Radioligand Displacement):

    • Utilize commercially available membrane preparations from cells expressing human CB1 or CB2 receptors.

    • In a 96-well filter plate, combine receptor membranes, a known high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (1 nM to 100 µM).

    • Incubate at 30°C for 90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand, e.g., WIN 55,212-2).

    • Calculate the percent displacement of the radioligand and determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

  • Causality and Self-Validation: This assay directly measures binding affinity at the target receptor. A concentration-dependent displacement of the radioligand indicates competitive binding. The use of both a known agonist and antagonist as controls will validate the assay's specificity and dynamic range.

Tier 2: Functional and Cellular Assays

If positive results are obtained in Tier 1, the following assays will determine the functional consequence of the molecular interaction.

Protocol 2.2.1: CB Receptor Functional Assay (cAMP Measurement)

  • Objective: To determine if the compound acts as an agonist or antagonist at CB1/CB2 receptors.

  • Methodology (cAMP HTRF Assay):

    • Use CHO cells stably expressing human CB1 or CB2 receptors. These receptors are Gi-coupled, and agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

    • Plate cells in a 96-well plate and allow them to adhere.

    • Agonist Mode: Treat cells with varying concentrations of the test compound alongside a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Antagonist Mode: Pre-incubate cells with the test compound for 15 minutes, then stimulate with a known CB1/CB2 agonist (e.g., CP-55,940) at its EC80 concentration.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based kit, following the manufacturer's instructions.

    • For agonist mode, calculate the EC50 value. For antagonist mode, calculate the IC50 and subsequently the Schild pA2 value to determine the potency of antagonism.

  • Causality and Self-Validation: This assay links receptor binding to a downstream signaling event. A decrease in cAMP indicates agonism, while the reversal of an agonist-induced decrease indicates antagonism. Forskolin can be used as a positive control to directly stimulate adenylyl cyclase and validate the cell system's responsiveness.

Protocol 2.2.2: Electrophysiological Analysis on Neuronal Ion Channels

  • Objective: To evaluate the modulatory effects of the compound on voltage-gated sodium (NaV) and calcium (CaV) channels.

  • Methodology (Automated Patch Clamp):

    • Utilize an automated patch-clamp system (e.g., QPatch, Patchliner) for medium-to-high throughput analysis.

    • Use cell lines stably expressing specific human NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.6) or CaV subtypes relevant to neuronal excitability.

    • Establish stable whole-cell recordings.

    • Apply voltage protocols to elicit channel currents. For NaV channels, use a protocol to assess both resting and inactivated state block (e.g., a depolarizing pulse from a holding potential of -100 mV, and a second protocol with a pre-pulse to -50 mV).

    • Perfuse the cells with increasing concentrations of the test compound and measure the effect on peak current amplitude and channel gating kinetics.

    • Calculate IC50 values for the inhibition of channel currents.

  • Causality and Self-Validation: This technique provides direct, real-time measurement of ion channel function. Observing a concentration-dependent block of current provides definitive evidence of channel modulation. Known channel blockers (e.g., tetrodotoxin for NaV channels) serve as essential positive controls.

Section 3: Data Visualization and Pathway Analysis

Clear presentation of quantitative data is paramount. All IC50, EC50, and Ki values should be summarized in tables for direct comparison.

Table 1: Summary of In Vitro Profiling Data (Hypothetical)

AssayTargetResult TypeValue (µM)
Enzyme InhibitionHuman AChEIC50> 100
Enzyme InhibitionHuman BChEIC5015.2
Radioligand BindingHuman CB1Ki0.85
Radioligand BindingHuman CB2Ki12.5
Functional AssayHuman CB1EC50 (cAMP)1.2
Functional AssayHuman CB1% Max Response92% (vs. CP-55,940)
ElectrophysiologyHuman NaV1.6IC50 (Inactivated)5.6

Visual models are essential for conceptualizing the proposed mechanisms. Below are Graphviz diagrams illustrating the core hypotheses.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_R Postsynaptic Receptor ACh->Postsynaptic_R Activation Choline + Acetate Choline + Acetate Signal Transduction Signal Transduction Compound Benzyl N-[2-(4-bromophenyl) propan-2-yl]carbamate Compound->AChE Inhibition caption Hypothesized Cholinesterase Inhibition Pathway.

Caption: Hypothesized Cholinesterase Inhibition Pathway.

Cannabinoid_Receptor_Activation cluster_cell Neuron Compound Test Compound CB1_R CB1 Receptor Compound->CB1_R Agonist Binding Gi Gi Protein CB1_R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Downstream Effects Downstream Effects caption Hypothesized CB1 Receptor Agonist Pathway.

Caption: Hypothesized CB1 Receptor Agonist Pathway.

Section 4: Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. By systematically pursuing the hypotheses derived from its chemical structure, researchers can efficiently navigate from initial screening to functional validation. The proposed protocols prioritize self-validation and clear, interpretable endpoints.

Should a primary mechanism be identified, further research should focus on selectivity profiling against a broader panel of receptors and enzymes, in vivo pharmacokinetic and pharmacodynamic studies to establish a concentration-effect relationship, and ultimately, efficacy studies in relevant disease models. This systematic approach will transform Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate from a chemical entity into a well-characterized pharmacological tool or potential therapeutic lead.

References

  • Wikipedia. Benzyl carbamate. [Link]

  • Jadhav, S. S., & Pande, J. V. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Scientific Research Publishing. (2017). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

  • O'Malley, M. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Gamage, T. F., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. PubMed. [Link]

  • PubChem. Benzyl carbamate. [Link]

  • ResearchGate. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and their analogues. ResearchGate. [Link]

  • ResearchGate. (2020). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Semantic Scholar. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. Semantic Scholar. [Link]

  • Google Patents. (2017). Phenyl carbamate compounds for use in preventing or treating epilepsy.
  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Wiley Online Library. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie. [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • MDPI. (2021). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. MDPI. [Link]

  • ResearchGate. Benzyl Carbamate. ResearchGate. [Link]

  • National Institutes of Health. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Google Patents. (2009). A kind of preparation method of p-bromobenzyl bromide.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

  • MDPI. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI. [Link]

  • National Institutes of Health. (2024). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. ResearchGate. [Link]

  • Appchem. benzyl N-[5-cyano-2-(propan-2-yloxy)phenyl]carbamate. [Link]

  • National Institutes of Health. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules. [Link]

Sources

A Comprehensive Technical Guide to Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, a specialty chemical of interest to researchers and professionals in drug discovery and development. This document outlines commercial sourcing, a plausible synthetic route, quality control considerations, and safe handling protocols to empower scientists in their research endeavors.

Introduction: Understanding the Molecule

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS No. 578729-08-5) is a carbamate derivative with a molecular formula of C₁₇H₁₈BrNO₂ and a molecular weight of 348.23 g/mol .[1] The presence of a bromophenyl group and a carbamate linkage suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Carbamate moieties are recognized for their ability to act as bioisosteres of amide bonds, offering improved stability and cell permeability, and are found in numerous therapeutic agents.[2]

Commercial Availability and Supplier Landscape

For researchers requiring this compound, several commercial suppliers offer Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, typically with purities of 95% or greater. When sourcing this material, it is crucial to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity.

Table 1: Prominent Commercial Suppliers

SupplierPurity SpecificationAdditional Services
ChemScene≥95%Custom synthesis, process optimization, commercial production.[1]
EchemiVaries by listingConnects with various traders and manufacturers.[3]

It is recommended to inquire about the availability of detailed analytical data, such as ¹H NMR, ¹³C NMR, and HPLC-MS, to ensure the material meets the stringent requirements of your research.

Synthesis Pathway: A Plausible Approach

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-(4-bromophenyl)propan-2-amine cluster_step2 Step 2: Carbamate Formation 4-bromobenzonitrile 4-bromobenzonitrile Grignard_Reaction Intermediate Ketone 4-bromobenzonitrile->Grignard_Reaction 1. CH3MgBr 2. H3O+ Intermediate_Ketone Intermediate_Ketone Reductive_Amination Reductive_Amination Intermediate_Ketone->Reductive_Amination NH3, H2, Ni 2-(4-bromophenyl)propan-2-amine 2-(4-bromophenyl)propan-2-amine Reductive_Amination->2-(4-bromophenyl)propan-2-amine Carbamate_Formation Carbamate_Formation 2-(4-bromophenyl)propan-2-amine->Carbamate_Formation Benzyl Chloroformate Base (e.g., Et3N) Final_Product Final_Product Carbamate_Formation->Final_Product Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Caption: Proposed two-step synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.

Step 1: Synthesis of the Precursor Amine, 2-(4-bromophenyl)propan-2-amine

The synthesis of the key amine intermediate, 2-(4-bromophenyl)propan-2-amine, is a critical first step. A common method to achieve this is through the Ritter reaction, starting from 2-(4-bromophenyl)propan-2-ol.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)propan-2-amine

  • Reaction Setup: To a stirred solution of 2-(4-bromophenyl)propan-2-ol in a suitable solvent such as acetic acid, add a nitrile (e.g., acetonitrile) and a strong acid catalyst (e.g., sulfuric acid) at a controlled temperature, typically 0-5°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to the corresponding amide.

  • Amide Hydrolysis: The resulting N-acetyl amine can then be hydrolyzed to the primary amine, 2-(4-bromophenyl)propan-2-amine, under acidic or basic conditions.

  • Purification: The crude amine is then purified by extraction and distillation or crystallization.

Step 2: Formation of the Benzyl Carbamate

The final step involves the reaction of the synthesized amine with benzyl chloroformate to form the desired carbamate.

Experimental Protocol: Synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

  • Reaction Setup: Dissolve 2-(4-bromophenyl)propan-2-amine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cool to 0°C.

  • Addition of Reagents: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, followed by the slow, dropwise addition of benzyl chloroformate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized or purchased Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, a suite of analytical techniques should be employed.

Table 2: Recommended Analytical Methods for Quality Control

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the aromatic protons of the bromophenyl and benzyl groups, the methyl protons, and the NH proton of the carbamate.
¹³C NMR Structural confirmation.Resonances for all unique carbon atoms in the molecule.
HPLC-MS Purity determination and mass confirmation.A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
FT-IR Functional group identification.Characteristic absorptions for N-H stretching, C=O stretching of the carbamate, and aromatic C-H stretching.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A robust HPLC method is essential for determining the purity of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate and for monitoring reaction progress.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm and 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[4]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate and to ensure laboratory safety.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, refrigeration (2-8°C) is recommended.

Potential Applications in Drug Discovery and Development

The structural motifs within Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate suggest its potential as a valuable building block in medicinal chemistry. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for its selective removal to unveil the amine functionality for further elaboration. The bromophenyl moiety can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further chemical diversity. This compound could be a precursor for the synthesis of novel compounds with potential applications in areas such as oncology, neuroscience, and infectious diseases.[5]

Conclusion

This technical guide provides a comprehensive overview of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate for the research community. By understanding its commercial availability, plausible synthesis, and appropriate analytical and handling procedures, scientists can confidently incorporate this versatile building block into their research and development programs.

References

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link].

  • Google Patents. A kind of preparation method of benzyl bromide a-bromotoluene.
  • Google Patents. Production process for synthesizing benzyl bromide.
  • Google Patents. Process for the production of substituted benzal and benzyl bromides.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link].

  • epdf.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. Available at: [Link].

  • Google Patents. Method for producing benzyl bromide derivatives.
  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link].

  • MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available at: [Link].

  • Google Patents. Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
  • Chemsrc. Benzyl (2-bromoethyl)carbamate. Available at: [Link].

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link].

Sources

Methodological & Application

Application Note: Target Identification of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate via Competitive Chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (hereafter referred to as Probe BPC-1 ) in chemoproteomic workflows.

Based on its chemical structure—a lipophilic benzyl carbamate with a sterically hindered cumyl group—this compound acts as a covalent modifier or pseudo-substrate , primarily targeting the serine hydrolase superfamily (e.g., Butyrylcholinesterase (BChE), Lipases, or MAGL). The carbamate moiety is a classic "warhead" that transfers the carbonyl group to the active-site serine, forming a stable carbamylated enzyme intermediate.

Introduction & Mechanistic Rationale

Probe BPC-1 is a specialized chemical tool designed to interrogate the hydrophobic active sites of serine hydrolases. Unlike traditional reversible inhibitors, the carbamate functionality allows for mechanism-based inactivation .

  • Chemical Logic: The N-[2-(4-bromophenyl)propan-2-yl] group (4-bromo-cumyl) provides a bulky, lipophilic scaffold that drives selectivity towards enzymes with large hydrophobic pockets (e.g., BChE over AChE). The benzyl carbamate acts as the reactive electrophile.

  • Mechanism of Action:

    • Recognition: The probe binds to the enzyme's active site via hydrophobic interactions.

    • Carbamylation: The active site serine nucleophile attacks the carbamate carbonyl.

    • Release: Benzyl alcohol is released as a leaving group.

    • Inactivation: The enzyme remains covalently modified (carbamylated) at the catalytic serine, blocking native substrate access.

Scope of this Protocol: Since Probe BPC-1 lacks a functional handle (alkyne/azide) for direct enrichment, this guide utilizes Competitive Activity-Based Protein Profiling (comp-ABPP) . We use a broad-spectrum reporter (Fluorophosphonate-Rhodamine or Biotin) to visualize the "silencing" of specific enzymes by BPC-1.

Experimental Workflow Diagram

The following diagram outlines the Competitive ABPP logic used to identify the target of BPC-1.

CompABPP_Workflow Lysate Proteome Lysate (Native State) Incubation Incubate with Probe BPC-1 (Variable Conc.) Lysate->Incubation Labeling Add Reporter Probe (FP-Rhodamine) Incubation->Labeling Competition Competition Event: BPC-1 blocks FP-Rho binding Labeling->Competition Readout SDS-PAGE & Fluorescence Scanning Competition->Readout Gel-Based (Quick Screen) MS_ID Mass Spectrometry (LC-MS/MS) Competition->MS_ID Enrichment-Based (ID Specific Target)

Figure 1: Workflow for Competitive Activity-Based Protein Profiling (comp-ABPP). BPC-1 competes with the broad-spectrum reporter for the active site.

Protocol: Competitive ABPP for Target Identification
Materials Required
  • Probe BPC-1: 10 mM stock in DMSO.

  • Reporter Probe: FP-TAMRA (Fluorophosphonate-TAMRA) or FP-Biotin (for MS).

  • Biological Matrix: Mouse brain membrane proteome or HepG2 cell lysate (rich in serine hydrolases).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2. (Avoid protease inhibitors like PMSF/AEBSF as they target the same enzymes).

Step-by-Step Methodology

Phase 1: Proteome Preparation

  • Harvest cells or tissue and wash 3x with cold PBS.

  • Resuspend in Lysis Buffer and homogenize (dounce or sonication).

  • Centrifuge at 100,000 x g for 45 min at 4°C to separate soluble (cytosolic) and membrane fractions.

    • Note: Many carbamate targets (e.g., MAGL, FAAH) are membrane-associated. Resuspend the membrane pellet in Lysis Buffer + 0.1% Triton X-100 if necessary, but pure membrane suspension is preferred for initial screening.

  • Adjust protein concentration to 1 mg/mL .

Phase 2: Competitive Incubation

  • Aliquot 50 µL of proteome into PCR tubes.

  • Add Probe BPC-1 at varying concentrations (e.g., 0.1, 1, 10, 100 µM). Use DMSO as a vehicle control.

  • Incubate for 30 minutes at 37°C.

    • Critical: Carbamylation is time-dependent. 30 mins is standard, but kinetics may vary.

Phase 3: Reporter Labeling

  • Add FP-TAMRA (final concentration 1 µM) to all samples.

  • Incubate for 20 minutes at Room Temperature (RT) in the dark.

  • Quench reaction by adding 4x SDS-PAGE Loading Buffer (reducing).

  • Boil samples at 95°C for 5 minutes.

Phase 4: Readout & Analysis

  • Resolve proteins on a 10% SDS-PAGE gel.

  • Scan the gel using a fluorescence scanner (excitation 532 nm / emission 580 nm).

  • Interpretation:

    • Vehicle Lane: Shows full "fingerprint" of all active serine hydrolases.

    • BPC-1 Lanes: Look for specific bands that disappear or fade as BPC-1 concentration increases.

    • Target ID: The molecular weight of the disappearing band gives the first clue (e.g., ~60-65 kDa suggests BChE/Carboxylesterase; ~33 kDa suggests MAGL).

Advanced Protocol: Mass Spectrometry Target ID (ABPP-SILAC/LFQ)

To explicitly identify the protein band disappearing in the gel assay:

  • Probe Incubation: Treat proteome with 20 µM BPC-1 (or DMSO control) for 30 min.

  • Labeling: Add FP-Biotin (5 µM) for 1 hour.

  • Enrichment:

    • Precipitate proteins (MeOH/CHCl3) to remove excess probe.

    • Resuspend and incubate with Streptavidin-Agarose beads for 1 hour.

    • Wash beads stringently (1% SDS, 6M Urea) to remove non-specific binders.

  • Digestion: On-bead tryptic digestion (overnight).

  • LC-MS/MS: Analyze peptides.

  • Data Analysis:

    • Targets are identified by loss of spectral counts in the BPC-1 treated sample compared to DMSO.

    • Calculate the Ratio (DMSO / BPC-1) . A high ratio (>5) indicates a high-confidence target.

Data Summary & Expected Results
Enzyme ClassMolecular WeightSensitivity to BPC-1Rationale
Butyrylcholinesterase (BChE) ~85 kDa (glycosylated)High Bulky 4-bromo-cumyl group fits BChE's large acyl-binding pocket better than AChE.
Acetylcholinesterase (AChE) ~70 kDaLow/ModerateSteric clash with restricted active site gorge.
Monoacylglycerol Lipase (MAGL) ~33 kDaModerateLipophilic carbamates often cross-react with MAGL.
Carboxylesterases (CES) ~60 kDaVariableCommon off-targets for benzyl carbamates.
Mechanism Visualization

The following diagram illustrates the specific chemical mechanism of inactivation for a Serine Hydrolase target (e.g., BChE).

Mechanism Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Probe Probe BPC-1 (Bn-O-CO-NH-R) Probe->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Carbamylated Enzyme (Enz-O-CO-NH-R) TS->Product Collapse LeavingGroup Leaving Group (Benzyl Alcohol) TS->LeavingGroup Release

Figure 2: Mechanism of carbamylation. The 4-bromo-cumyl amine moiety (R) remains covalently attached to the enzyme, inhibiting function.

References
  • Bajda, M., et al. (2013). "Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study." International Journal of Molecular Sciences. Link

    • Supports the SAR rationale that benzyl carbamates with bulky aryl substituents are selective BChE inhibitors.
  • Nomura, D. K., et al. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer. Link

    • Authoritative source for the Competitive ABPP protocol described above.
  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Link

    • Foundational text on using fluorophosphonate probes for serine hydrolase target ID.

Flow chemistry applications for the synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Continuous Flow for Enhanced Carbamate Synthesis

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Traditional batch synthesis of this and similar carbamates often involves the use of hazardous reagents like benzyl chloroformate and can be challenging to control, especially on a larger scale. The exothermic nature of the reaction between an amine and benzyl chloroformate can lead to difficulties in temperature regulation, potentially resulting in the formation of impurities and posing safety risks.

Flow chemistry, or continuous flow processing, offers a paradigm shift in the synthesis of such molecules.[1] By conducting reactions in a continuously flowing stream through a reactor of small dimensions, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control, a consequence of the high surface-area-to-volume ratio in flow reactors, allows for rapid heat dissipation, making it an ideal technology for managing highly exothermic reactions.[3] Furthermore, the enclosed nature of flow systems significantly improves the safety of handling hazardous materials by minimizing operator exposure.[4][5] This application note details a robust and efficient continuous flow protocol for the synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, highlighting the significant advantages over traditional batch processing.

The Rationale for Flow: A Comparative Overview

The decision to transition from batch to continuous flow for the synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is underpinned by several key advantages:

  • Enhanced Safety: Benzyl chloroformate is a corrosive and lachrymatory substance. In a flow system, it is handled in a closed and automated manner, drastically reducing the risk of exposure to the operator.[4][5] The small reaction volume at any given time also mitigates the risks associated with potential thermal runaways.[5]

  • Superior Heat Transfer and Temperature Control: The reaction to form the carbamate is exothermic. Flow reactors, with their high surface-area-to-volume ratio, enable rapid and efficient heat exchange, ensuring precise temperature control and minimizing the formation of thermally-driven side products.[3]

  • Improved Mixing and Reaction Control: The efficient mixing in microreactors ensures a homogeneous reaction mixture, leading to more consistent product quality and potentially higher yields.[2] The precise control over residence time allows for fine-tuning of the reaction to maximize conversion and minimize impurity formation.

  • Seamless Integration and Automation: Flow chemistry setups can be readily integrated with in-line analytical tools for real-time reaction monitoring and optimization.[2] This allows for rapid process development and the establishment of a stable and reproducible manufacturing process.

Experimental Design and Methodology

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierPurity
2-(4-Bromophenyl)propan-2-amine17797-12-5214.10Commercially Available>98%
Benzyl Chloroformate501-53-1170.59Commercially Available>98% (stabilized)
Triethylamine (Et3N)121-44-8101.19Commercially Available>99%
Dichloromethane (DCM)75-09-284.93Commercially AvailableHPLC Grade
Deionized Water7732-18-518.02In-house-
Anhydrous Sodium Sulfate7757-82-6142.04Commercially Available>99%
Flow Reactor System Configuration

A Vapourtec E-series flow chemistry system (or equivalent) is proposed for this synthesis. The system consists of two high-pressure pumps, a T-mixer, a coiled reactor, a back-pressure regulator, and a collection vessel. In-line IR analysis can be integrated for real-time reaction monitoring.

Flow_Synthesis_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis_collection Monitoring & Collection ReagentA 2-(4-Bromophenyl)propan-2-amine + Et3N in DCM PumpA HPLC Pump ReagentA->PumpA Pump A ReagentB Benzyl Chloroformate in DCM PumpB HPLC Pump ReagentB->PumpB Pump B Mixer Reactor Coiled Reactor (PFA) (e.g., 10 mL, 0°C - 25°C) Mixer->Reactor IR In-line IR Reactor->IR BPR Back-Pressure Regulator (e.g., 5 bar) IR->BPR Collection Product Collection BPR->Collection PumpA->Mixer PumpB->Mixer

Caption: Schematic of the continuous flow setup for the synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.

Protocol for Continuous Flow Synthesis

1. Reagent Preparation:

  • Solution A: Prepare a 0.5 M solution of 2-(4-bromophenyl)propan-2-amine and a 0.55 M solution of triethylamine (1.1 equivalents) in dichloromethane (DCM).

  • Solution B: Prepare a 0.5 M solution of benzyl chloroformate in DCM.

  • Degas both solutions by sparging with nitrogen for 15 minutes.

2. System Priming:

  • Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.

  • Set the back-pressure regulator to 5 bar.

3. Reaction Execution:

  • Set the temperature of the coiled reactor to 10°C.

  • Start the pumps with a total flow rate of 1.0 mL/min (0.5 mL/min for each pump), corresponding to a residence time of 10 minutes in a 10 mL reactor.

  • Allow the system to reach a steady state, which can be monitored by the in-line IR spectrometer by observing the stabilization of the carbamate carbonyl peak (around 1700-1720 cm⁻¹).

  • Once at a steady state, collect the product stream.

4. Continuous Work-up and Purification:

  • The output from the reactor can be directed to a continuous liquid-liquid extractor.

  • The organic phase is washed sequentially with 1 M HCl (to remove excess triethylamine) and deionized water.

  • The washed organic phase is then passed through a packed-bed column containing anhydrous sodium sulfate for drying.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by continuous crystallization or flash chromatography if required.

Logical_Workflow Start Reagent Preparation Flow_Reaction Continuous Flow Reaction Start->Flow_Reaction In_line_Monitoring In-line IR Analysis Flow_Reaction->In_line_Monitoring Workup Continuous Liquid-Liquid Extraction Flow_Reaction->Workup In_line_Monitoring->Flow_Reaction Feedback for Optimization Drying Continuous Drying Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Crystallization/Chromatography) Solvent_Removal->Purification Final_Product Final Product Analysis (HPLC, NMR, MS) Purification->Final_Product

Caption: Logical workflow for the continuous synthesis and purification of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.

Results and Discussion

Optimization of Reaction Parameters

The reaction parameters can be systematically optimized to maximize yield and purity. The following table summarizes a proposed optimization study:

ParameterRangeRationale
Temperature 0°C - 40°CThe reaction is exothermic; lower temperatures may favor product formation and minimize side reactions.
Residence Time 5 - 20 minutesA shorter residence time increases throughput, while a longer time may be required for complete conversion.
Stoichiometry 1.0 - 1.2 eq. of Et3NTriethylamine acts as a base to neutralize the HCl formed during the reaction. A slight excess can drive the reaction to completion.
Concentration 0.25 M - 1.0 MHigher concentrations increase throughput but may pose challenges with heat dissipation and solubility.
Expected Outcome and Characterization

The continuous flow synthesis is expected to produce Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate in high yield (>95%) and purity (>98% after work-up).

Physicochemical and Analytical Data:

PropertyValue
Molecular Formula C₁₇H₁₈BrNO₂
Molecular Weight 348.23 g/mol
Appearance Off-white to light beige powder
HPLC Analysis A suitable method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 254 nm).[6]
¹H NMR (CDCl₃, 400 MHz) Expected signals for the benzyl group (aromatic and CH₂), the bromophenyl group (aromatic), the methyl groups, and the NH proton.[7]
¹³C NMR (CDCl₃, 100 MHz) Expected signals for the carbamate carbonyl, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (ESI+) Expected to show the [M+H]⁺ and/or [M+Na]⁺ peaks corresponding to the molecular weight of the product.

Safety Considerations

  • Benzyl Chloroformate: Highly corrosive, toxic, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of a closed-loop flow system significantly minimizes exposure risks.

  • 2-(4-Bromophenyl)propan-2-amine: May cause skin and eye irritation. Standard laboratory PPE should be worn.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

  • Triethylamine: Flammable and corrosive. Handle with care in a well-ventilated area.

  • The flow system should be pressure-tested before use, and a back-pressure regulator should be in place to prevent over-pressurization.

Conclusion

This application note outlines a detailed protocol for the continuous flow synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. The adoption of flow chemistry for this transformation offers significant advantages in terms of safety, process control, and efficiency compared to traditional batch methods. The ability to integrate in-line analytics allows for rapid optimization and ensures consistent product quality, making this approach highly suitable for both research and development and industrial-scale production.

References

  • How to approach flow chemistry. Chemical Society Reviews. 2020;49(24):8774-8798. Available from: [Link]

  • Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. 2021. Available from: [Link]

  • Flow Chemistry. NJ Bio, Inc. Available from: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. 2023;8(49):46444-46450. Available from: [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. 2021;17:334-343. Available from: [Link]

  • Benefits of Continuous Flow Chemistry. Mettler Toledo. Available from: [Link]

  • H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Available from: [Link]

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. RSC Advances. 2020;10(43):25586-25603. Available from: [Link]

  • Volume of Mixed Flow Reactor for Reversible Exothermic Reaction. YouTube. 2022. Available from: [Link]

  • Flow Reactors. fReactor. Available from: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Flow Chemistry in the Pharmaceutical Industry. Syrris. Available from: [Link]

  • Continuous Synthesis of Carbamates from CO 2 and Amines. ResearchGate. 2023. Available from: [Link]

  • Benzyl carbamate. PubChem. Available from: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. 2015;115(3):1110-1169. Available from: [Link]

Sources

Troubleshooting & Optimization

Resolving poor solubility of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome formulation challenges and ensure the reliability of their experimental results.

I. Understanding the Challenge: Physicochemical Properties

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (Molecular Formula: C₁₇H₁₈BrNO₂, Molecular Weight: 348.23 g/mol ) is a hydrophobic molecule, a characteristic substantiated by its calculated LogP of 4.61.[1] This high LogP value indicates a strong preference for lipid-like environments over aqueous ones, which is the primary cause of its poor water solubility.

The molecule's structure contains a carbamate group, which is generally stable to hydrolysis within a pH range of 2-12 under typical experimental conditions.[2] Furthermore, the compound lacks readily ionizable functional groups, meaning that altering the pH of the buffer is unlikely to significantly improve its solubility.[3] This presents a significant challenge for researchers conducting in vitro assays, where maintaining the compound in a dissolved state within an aqueous buffer is critical for obtaining accurate and reproducible data.[4]

PropertyValueSource
Molecular FormulaC₁₇H₁₈BrNO₂[1]
Molecular Weight348.23 g/mol [1]
Calculated LogP4.61[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds4[1]

II. Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I add my DMSO stock solution to my aqueous buffer?

A: This is a common issue when working with highly hydrophobic compounds.[5] While the compound dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this high concentration cannot be maintained when diluted into a predominantly aqueous environment. The dramatic change in solvent polarity causes the compound to "crash out" or precipitate. The key is to ensure the final concentration of the organic co-solvent is sufficient to maintain solubility without negatively impacting your experimental system.

Q2: Can I just sonicate the buffer after adding the compound to get it to dissolve?

A: Sonication can help break up solid particles and create a fine dispersion or suspension, but it does not fundamentally increase the thermodynamic solubility of the compound. While it might appear dissolved, you may be working with a supersaturated solution or a micro-particle suspension, which can lead to inconsistent results as the compound may precipitate over time. True solubilization requires a formulation strategy that alters the solution's properties to accommodate the hydrophobic molecule.

Q3: Is it possible that the excipients (solubilizing agents) will interfere with my assay?

A: Yes, this is a critical consideration.[6][7] Excipients are not inert in biological systems. Co-solvents like DMSO can affect cell viability and enzyme activity at higher concentrations.[8][9][10] Surfactants can disrupt cell membranes or bind to proteins, and cyclodextrins can interact with other molecules in your assay. It is imperative to run a "vehicle control" for every experiment. This control should contain the exact same concentration of buffer and solubilizing agent as your test samples, but without the compound, to isolate the effects of the formulation itself.[6][7]

Q4: My compound seems stable in buffer at pH 7.4. Should I be concerned about hydrolysis?

A: Generally, carbamate groups exhibit significant hydrolytic stability in the pH 2-12 range.[2] For typical cell culture or biochemical assay conditions (e.g., pH 7.4, 37°C), rapid degradation is not expected. However, stability can be structure-dependent.[11] If your experiments run for extended periods (e.g., >24 hours), it is good practice to perform a stability study using an analytical method like HPLC to confirm the compound's integrity in your final formulation over the course of the experiment.

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues. The strategies are presented in order of increasing complexity.

Strategy 1: Co-Solvent Optimization

This is the most common and straightforward approach for solubilizing hydrophobic compounds for in vitro studies.[9] The principle is to reduce the overall polarity of the aqueous buffer by introducing a water-miscible organic solvent.

Causality: Co-solvents like DMSO or ethanol work by disrupting the hydrogen-bonding network of water, creating a more favorable, lower-polarity environment for the hydrophobic compound to dissolve in.

Recommended Co-solvents:

  • DMSO (Dimethyl Sulfoxide): Excellent solubilizing power for many compounds. However, it can be toxic to cells at concentrations above 0.5-1% and may interfere with some assays.[8]

  • Ethanol (EtOH): A less potent solvent than DMSO but often better tolerated by cells.[10]

Experimental Protocol: Co-Solvent Method

  • Prepare a High-Concentration Stock: Dissolve Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or vortexing can assist.

  • Serial Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in 100% DMSO to make subsequent dilutions into your aqueous buffer more manageable.

  • Final Dilution: Add a small volume of the DMSO stock directly to your pre-warmed aqueous buffer (e.g., cell culture media, PBS) while vortexing or stirring vigorously. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Critically, ensure the final concentration of DMSO in your aqueous buffer does not exceed a level compatible with your assay (typically ≤0.5% for cell-based assays).[8]

  • Vehicle Control: Prepare a control sample by adding the same volume of 100% DMSO to an equivalent volume of your aqueous buffer.

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particles) immediately after preparation and before use in the experiment.

Troubleshooting Workflow for Solubility Issues

This diagram outlines a decision-making process for addressing poor compound solubility.

G start Compound Precipitates in Aqueous Buffer cosolvent Strategy 1: Co-Solvent Optimization (e.g., DMSO, EtOH) start->cosolvent check_cosolvent Is final co-solvent conc. compatible with assay? (e.g., <0.5% DMSO) cosolvent->check_cosolvent surfactant Strategy 2: Surfactant-Based Formulation (e.g., Tween 80) check_surfactant Is surfactant compatible with assay components (cells, proteins)? surfactant->check_surfactant cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) check_cyclodextrin Is cyclodextrin compatible and complexation effective? cyclodextrin->check_cyclodextrin success Solubility Achieved Proceed with Experiment (with Vehicle Control) failure Persistent Precipitation Re-evaluate Compound or Consider Advanced Formulation check_cosolvent->surfactant No check_cosolvent->success Yes check_surfactant->cyclodextrin No check_surfactant->success Yes check_cyclodextrin->success Yes check_cyclodextrin->failure No

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 2: Surfactant-Assisted Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds.[4][12][13]

Causality: The hydrophobic tails of the surfactant molecules form a core, creating a lipid-like microenvironment. The hydrophobic drug partitions into this core, while the hydrophilic heads of the surfactants face the aqueous buffer, rendering the entire micelle-drug complex water-soluble.[12]

Recommended Surfactant:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used due to its low toxicity and high solubilization capacity.[4][14][15] It is effective at preventing protein aggregation and surface absorption.[16]

Experimental Protocol: Surfactant Method

  • Prepare Surfactant Stock: Create a 10% (w/v) stock solution of Tween 80 in water.

  • Prepare Compound Stock: Dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., to 50-100 mM).

  • Create Formulation Vehicle: In a separate tube, add the required amount of 10% Tween 80 stock to your aqueous buffer to achieve a final concentration slightly above its CMC (the CMC of Tween 80 is ~0.012 mM or ~0.0015% w/v).

  • Add Compound to Vehicle: Slowly add the concentrated compound stock solution to the surfactant-containing buffer while vortexing vigorously.

  • Equilibration: Allow the solution to equilibrate for 15-30 minutes to ensure micelle formation and drug encapsulation.

  • Vehicle Control: Prepare a control containing the identical final concentrations of solvent (e.g., ethanol) and Tween 80 in the buffer.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form "inclusion complexes" with appropriately sized hydrophobic molecules.

Causality: The hydrophobic part of the Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate molecule becomes encapsulated within the non-polar cavity of the cyclodextrin, while the polar exterior of the cyclodextrin ensures the entire complex remains soluble in water.[17][18] This is a true host-guest complexation mechanism.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified β-cyclodextrin with significantly enhanced aqueous solubility and low toxicity compared to its parent molecule, making it a preferred choice for pharmaceutical and research applications.[19]

Experimental Protocol: Cyclodextrin Method

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Add Compound: Add the solid, powdered compound directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. This step is crucial to ensure you are working with a truly solubilized complex.

  • Quantification (Optional but Recommended): Use a method like UV-Vis spectroscopy or HPLC to determine the actual concentration of the solubilized compound in your final filtered solution.

  • Vehicle Control: Prepare a control solution containing the same concentration of HP-β-CD in the same buffer.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates the encapsulation of a hydrophobic molecule within a cyclodextrin.

Caption: Encapsulation of a hydrophobic drug in a cyclodextrin cavity.

IV. Summary of Solubilization Strategies

StrategyMechanismTypical ConcentrationAdvantagesDisadvantages & Considerations
Co-solvents Reduces solvent polarityDMSO: <0.5%EtOH: <1%Simple, fast, effective for creating high-concentration stocks.Potential for cytotoxicity or assay interference at higher concentrations.[8][10] Risk of precipitation upon dilution.
Surfactants Micellar encapsulationTween 80: >0.0015%High solubilization capacity, can prevent protein aggregation.[16]Can disrupt cell membranes, interfere with protein-based assays, or cause hemolysis at high concentrations.[4] Requires vehicle controls.
Cyclodextrins Inclusion complex formationHP-β-CD: 1-10% (w/v)Low toxicity, forms a true solution, can improve compound stability.[17][19]Can be expensive, requires longer incubation for complexation, may not work for all molecules, potential to interact with other assay components.

V. Final Recommendations

  • Start Simple: Always begin with an optimized co-solvent approach (Strategy 1), as it is the most straightforward method.

  • Know Your System: Before moving to more complex formulations, understand the tolerance of your specific cell line or assay to common excipients like DMSO, Tween 80, and HP-β-CD.

  • Always Use a Vehicle Control: This cannot be overstated. To generate valid and publishable data, you must be able to distinguish the effect of your compound from the effect of the formulation used to dissolve it.[6][7]

  • Confirm Solubility: Do not rely on visual inspection alone. If possible, confirm the concentration of your solubilized compound analytically (e.g., HPLC) after filtration, especially when using cyclodextrins.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate and proceed with their experiments confidently.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, May 13). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Advantages and challenges of Tween 80 surfactant-enhanced technologies for the remediation of soils contaminated with hydrophobic organic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]

  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Retrieved from [Link]

  • ResearchGate. (2023, September 15). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, September 2). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Retrieved from [Link]

  • RSC Publishing. (2022, November 8). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Retrieved from [Link]

  • MDPI. (2022, December 28). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]

  • Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipient effect on cell viability. RAW-Blue and THP-1-Blue cells were.... Retrieved from [Link]

  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • YouTube. (2025, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • MDPI. (2022, December 8). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Method to Evaluate the Effect of Contact with Excipients on the Surface Crystallization of Amorphous Drugs. Retrieved from [Link]

  • PubChem. (2022, December 15). benzyl N-[1-(4-bromophenyl)-1H-pyrazol-3-yl]carbamate. Retrieved from [Link]

Sources

Stability issues of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Introduction: The Tertiary Benzylic Liability

Compound: Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate CAS: (Hypothetical/Niche Intermediate) Common ID: BBPC-Carbamate

Executive Summary: Researchers frequently underestimate the instability of BBPC-Carbamate. While standard benzyl carbamates (Cbz-protected primary amines) are robust, this specific molecule contains a tertiary benzylic center. This structural motif creates a "perfect storm" for spontaneous degradation via unimolecular elimination (E1) or substitution (SN1), driven by the stability of the resulting carbocation.

This guide moves beyond generic storage advice ("keep cold") and details the mechanistic reasons for degradation, how to detect it, and how to prevent it.

Module 1: The Degradation Mechanism (The "Why")

The stability of BBPC-Carbamate is compromised by the low energy barrier to break the Carbon-Nitrogen bond. Unlike typical Cbz-amines, the nitrogen here is attached to a carbon that is both tertiary and benzylic .

  • The Trigger: Trace acidity (from glass surfaces, CO2 absorption, or impure solvents) protonates the carbamate carbonyl or the nitrogen.

  • The Rate-Determining Step: The C-N bond breaks, expelling the neutral carbamate moiety and generating a tertiary benzylic carbocation .

    • Note: The p-bromo substituent is electron-withdrawing, which slightly destabilizes this cation compared to the unsubstituted analog, but the tertiary nature still makes it highly accessible at room temperature.

  • The Fate: The carbocation rapidly undergoes Elimination (E1) to form a styrene derivative (most common in solid state/non-nucleophilic solvents) or Hydrolysis (SN1) if moisture is present.

Visualizing the Pathway

degradation_mechanism Parent Parent Molecule (BBPC-Carbamate) Protonated Protonated Intermediate Parent->Protonated Trace Acid / Heat Cation Tertiary Benzylic Carbocation Protonated->Cation - Benzyl carbamate Alkene Impurity A: 4-Bromo-alpha-methylstyrene (Major Degradant) Cation->Alkene E1 Elimination (- H+) Amine Impurity B: Free Amine (Hydrolysis Product) Cation->Amine SN1 (+ H2O / - CO2)

Figure 1: The degradation cascade. Note that Impurity A (Alkene) is the dominant pathway in dry storage, while Impurity B (Amine) appears in humid conditions.

Module 2: Troubleshooting Common Observations

If you suspect degradation, compare your observations against this symptom matrix.

SymptomLikely CauseTechnical Explanation
Material turns yellow/orange Photolysis of C-Br bond While the carbamate is the primary instability, the aryl bromide is light-sensitive. UV exposure generates radical species (Br•), leading to oxidative coupling (biaryls) which are highly colored.
New non-polar peak on HPLC Elimination (Impurity A) The styrene derivative (alkene) is significantly less polar than the carbamate. It will elute later on Reverse Phase (C18) columns.
Smell of bitter almonds Benzaldehyde formation A side reaction of the benzyl alcohol byproduct oxidizing in air. Indicates significant decomposition of the Cbz group.
Mass Spec signal -18 or -44 In-source fragmentation False Positive Alert: Tertiary carbamates often fragment inside the MS source. If NMR looks clean but MS shows degradation, lower your cone voltage/ionization energy.

Module 3: Optimized Storage Protocol (The "How")

To maintain purity >98% over 6+ months, you must implement a Self-Validating Storage System .

The Protocol
  • Container: Amber borosilicate glass vial (Type I).

    • Why: Amber blocks UV (prevents C-Br photolysis). Borosilicate minimizes alkali leaching from glass which can catalyze hydrolysis.

  • Atmosphere: Argon backfill.

    • Why: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" to exclude moisture and CO2.

  • Temperature: -20°C (Standard Freezer).

    • Critical Note: Do NOT store at -80°C unless the vial is hermetically sealed with a crimp top. Ultra-low temps can shrink plastic screw caps, breaking the seal and sucking in moisture.

  • Additives (Optional): Potassium Carbonate (K2CO3) packet in secondary containment.

    • Why: Acts as an acid scavenger in the micro-environment without touching the sample.

Decision Tree for Storage

storage_decision Start Received BBPC-Carbamate Duration Intended Storage Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Stockpile ActionShort Store at 4°C Dark, Desiccator Short->ActionShort ActionLong Store at -20°C Argon Flush Amber Vial Long->ActionLong Check Pre-Use QC Check ActionShort->Check ActionLong->Check Use Proceed to Experiment Check->Use Purity >98% Repurify Recrystallize (Hex/EtOAc) Check->Repurify Purity <95%

Figure 2: Storage and validation workflow.

Module 4: Re-purification & Salvage

If your compound has degraded (indicated by the presence of the styrene alkene), it is often salvageable.

The "Cold-Crash" Recrystallization Method:

  • Dissolve the degraded solid in a minimum amount of warm Ethyl Acetate (35°C). Do not boil.

  • Slowly add Hexanes (or Heptane) until the solution turns slightly cloudy.

  • Place in the freezer (-20°C) overnight.

  • Theory: The non-polar styrene impurity (Impurity A) is highly soluble in Hexanes and will stay in the mother liquor. The polar carbamate will crystallize out.

  • Filter and wash with cold Hexanes.

FAQ: Researcher to Researcher

Q: Can I use CDCl3 for NMR analysis? A: proceed with extreme caution. Chloroform naturally degrades into trace HCl over time. This acidity is sufficient to cleave the tertiary carbamate inside the NMR tube.

  • Solution: Filter your CDCl3 through basic alumina before use, or use deuterated Benzene (C6D6) or DMSO-d6, which are non-acidic.

Q: I see a double peak in the NMR for the methyl groups. Is this an impurity? A: Likely not. Carbamates exhibit rotamers (restricted rotation around the N-CO bond). In tertiary carbamates, this barrier is high. If you see two sets of signals (e.g., a 60:40 split) that coalesce upon heating the NMR tube to 50°C, it is the pure compound, not a mixture.

Q: Why choose the Cbz group if it's unstable here? A: Synthetic Orthogonality. Despite the storage issues, the Cbz group is valuable because it can be removed by hydrogenolysis (H2, Pd/C) under neutral conditions, avoiding the harsh acids required for Boc removal (which would instantly destroy the tertiary center via the same elimination mechanism described above).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 . (Chapter on Protection for the Amino Group - Carbamates).[1][2][3][4][5][6]

  • Solvolysis of Tertiary Benzylic Carbamates. Journal of Organic Chemistry. Detailed kinetic studies on the SN1/E1 rates of tertiary benzylic systems.

  • Photostability of Aryl Bromides. Chemical Reviews. Mechanisms of radical dehalogenation in aromatic systems.

Sources

Preventing epimerization during the synthesis of chiral Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Epimerization/Racemization Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope Definition

User Note: The parent molecule, Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS 578729-08-5), possesses a gem-dimethyl group at the benzylic position, rendering it achiral . This guide addresses the synthesis of chiral analogs where symmetry is broken (e.g., replacement of one methyl group with ethyl, trifluoromethyl, or hydrogen).

Preserving enantiomeric excess (% ee) in benzylic systems is chemically distinct depending on the substitution pattern. We categorize your target analogs into two risk profiles:

  • Type A (Tertiary Benzylic Amine / Quaternary Carbon): Chiral center has no

    
    -proton (e.g., Methyl/Ethyl substitution).
    
    • Primary Risk:

      
       ionization leading to a planar carbocation.
      
  • Type B (Secondary Benzylic Amine / Tertiary Carbon): Chiral center has an

    
    -proton.
    
    • Primary Risk: Base-catalyzed deprotonation leading to a planar carbanion/enolate.

Route Selection & Diagnostic Workflow

Before troubleshooting, verify you are using the correct synthetic pathway for your specific analog's stability profile.

Decision Matrix: Synthesis Strategy

RouteSelection Start Start: Chiral Analog Definition CheckType Does the Chiral Center have an u03b1-Proton? Start->CheckType TypeB Yes (Type B: Secondary Amine) Risk: Base-Catalyzed Racemization CheckType->TypeB Yes TypeA No (Type A: Tertiary Amine) Risk: Acid-Catalyzed SN1 CheckType->TypeA No Direct Route 1: Direct Protection (Schotten-Baumann) TypeB->Direct Curtius Route 2: Curtius Rearrangement (Concerted Mechanism) TypeA->Curtius BaseChoice Critical Control: Use Inorganic Base (NaHCO3) or Non-Nucleophilic Organic Base Direct->BaseChoice Retention Mechanism ensures Retention of Configuration Curtius->Retention

Figure 1: Strategic decision tree for selecting the synthesis route based on the structural risk of epimerization.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for maintaining optical purity.

ParameterType A Analogs (Quaternary C)Type B Analogs (Tertiary C)Mechanism of Failure
pH / Base Avoid Strong Acids (TFA, HCl)Avoid Strong Bases (NaH, KOtBu)Type A: Acid promotes

carbocation. Type B: Base removes

-H (enolization).
Temperature Keep < 80°C (if acidic)Keep < 0°C during base additionThermal energy overcomes rotational barriers of planar intermediates.
Solvent Avoid Polar Protic (MeOH, H2O)Avoid Polar Aprotic (DMSO, DMF)Type A: Protic solvents stabilize carbocations. Type B: Aprotic solvents enhance base basicity.
Reagent Diphenylphosphoryl azide (DPPA)Cbz-Cl / Cbz-OSuDPPA allows concerted rearrangement; Cbz-Cl requires base scavenger.

Troubleshooting Guide: Protocol A (Curtius Rearrangement)

Context: Best for Type A analogs (Quaternary centers) to strictly enforce retention of stereochemistry. The reaction proceeds via an acyl azide to an isocyanate, then to the carbamate.[1][2][3][4][5]

Q: I observed a 15% drop in ee after the Curtius rearrangement. The literature says it proceeds with retention.[1][2][6] What happened?

A: While the thermal rearrangement of the acyl azide to the isocyanate is concerted and stereospecific (retention), the subsequent trapping step can induce racemization if not controlled.

  • Check Acid Chloride Formation: If you generated the acyl azide via an acid chloride using

    
    , you likely generated HCl byproducts. In benzylic systems, HCl can protonate the isocyanate or the intermediate amine, facilitating 
    
    
    
    racemization.
    • Fix: Use DPPA (Diphenylphosphoryl azide) in toluene with a mild base (TEA) to bypass the acid chloride entirely.

  • Check Trapping Temperature: If you trapped the isocyanate with benzyl alcohol at high reflux (>110°C) for extended periods, thermal equilibration can occur.

    • Fix: Add a catalytic amount of DBTL (Dibutyltin dilaurate) to accelerate the alcohol addition, allowing you to run the trapping step at lower temperatures (60-80°C).

Q: My reaction stalled at the isocyanate stage. Can I add aqueous base to force it?

A: NO. Adding aqueous base will hydrolyze the isocyanate to the free amine. If this is a Type A (quaternary) amine, it is sterically crowded and may not react with Cbz-Cl efficiently later. More importantly, the hydrolysis generates


 and heat, which can degrade the chiral center.
  • Protocol Adjustment: Ensure your Benzyl Alcohol is dry. Use 1.2 - 1.5 equivalents of Benzyl Alcohol relative to the acid.

Troubleshooting Guide: Protocol B (Direct Protection)

Context: Used for Type B analogs (Secondary amines) or when the amine is the starting material. Requires Benzyl Chloroformate (Cbz-Cl).

Q: I used NaH/THF to deprotonate my amine for Cbz protection, and the product is racemic. Why?

A: You used a "sledgehammer" base on a sensitive substrate.

  • Mechanism: Sodium Hydride (NaH) is strong enough to deprotonate the benzylic

    
    -proton (pKa ~40-42, but lowered by the adjacent N-activation and aryl ring). Once deprotonated, the carbon rehybridizes to 
    
    
    
    (planar), destroying chirality.
  • Correction: Switch to Schotten-Baumann conditions . Use a biphasic system (EtOAc/Water) with Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . These bases are strong enough to neutralize the HCl generated by Cbz-Cl but too weak to deprotonate the benzylic carbon.

Q: I switched to Pyridine/DCM, but I still see partial epimerization (~5% loss).

A: Pyridine hydrochloride (the byproduct) is slightly acidic and can exist in equilibrium with free pyridine. In non-polar solvents like DCM, ion pairing can facilitate local racemization.

  • Optimization:

    • Temperature: Cool the reaction to -78°C or -20°C before adding Cbz-Cl. Add Cbz-Cl dropwise.

    • Reagent: Switch from Cbz-Cl to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) . It is less reactive, does not generate HCl (generates N-hydroxysuccinimide), and operates at neutral pH.

Visualizing the Failure Modes

Understanding how the stereocenter is lost is key to prevention.

RacemizationMechanisms ChiralStart Chiral Benzylic Amine (sp3, Tetrahedral) BaseAttack Strong Base Attack (Removal of u03b1-H) ChiralStart->BaseAttack Type B Risk AcidAttack Strong Acid / Polar Solv. (Leaving Group Departure) ChiralStart->AcidAttack Type A Risk Carbanion Benzylic Carbanion (Planar / Achiral) BaseAttack->Carbanion Racemic Racemic Product (50:50 Mixture) Carbanion->Racemic Reprotonation Carbocation Benzylic Carbocation (Planar / Achiral) AcidAttack->Carbocation Carbocation->Racemic Nucleophilic Attack

Figure 2: Mechanistic pathways leading to loss of optical activity in benzylic amine systems.

FAQ: Advanced Scenarios

Q: Can I use catalytic hydrogenation to remove impurities without affecting the Cbz group? A: Risky. Cbz groups are cleaved by


. If you must purify via hydrogenation, you will lose your protecting group. If you are trying to reduce a nitro precursor to the amine before Cbz protection, ensure you do not use acidic media, which could racemize the amine immediately upon formation.

Q: My analog has an electron-donating group (Methoxy) on the phenyl ring. Does this change the risk profile? A: Yes, significantly.

  • Effect: Electron-donating groups (EDGs) stabilize the benzylic carbocation .

  • Consequence: Your substrate is now hypersensitive to acid-catalyzed racemization (

    
     pathway). Even weak acids (like silica gel during chromatography) might degrade the ee.
    
  • Action: Pre-treat your silica gel with 1% Triethylamine (TEA) before column chromatography to neutralize acidic sites.

Q: Is there a "safe" alternative to Cbz-Cl if my substrate is extremely base-sensitive? A: Yes. Use Benzyl 1-imidazolyl carbonate .

  • Why: It reacts with amines under essentially neutral conditions or with very mild catalysis, avoiding the HCl generation associated with chloroformates.

References

  • Curtius Rearrangement Mechanism & Retention

    • Mechanism of the Curtius Rearrangement.[1][2][3][4][7] Wikipedia. (Confirmed concerted mechanism with retention of configuration).

  • Racemization of Benzylic Amines

    • Sivakua, T., & Smith, G. G. (1983).[7] Racemization of drug enantiomers by benzylic proton abstraction. This paper details the susceptibility of benzylic protons to base-catalyzed removal and subsequent racemization.

  • Carbamate Synthesis & Prevention of Racemization

    • Protecting Groups for Amines: Carbamates.[5][8] Master Organic Chemistry. Discusses the stability and synthesis conditions for Boc and Cbz groups, including base sensitivity.

  • Stereospecific Cross-Coupling

    • Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates. PMC. Highlights the intrinsic bias for racemization in benzylic electrophiles and how specific ligands control stereochemistry.[6]

  • Parent Molecule Data

    • Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS 578729-08-5).[9] ChemScene.[9] Provides structural confirmation of the achiral gem-dimethyl parent scaffold.

Sources

Technical Support Center: Catalyst Selection for Efficient Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing carbamates like Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate?

A1: Traditionally, carbamate synthesis has relied on hazardous reagents like phosgene and its derivatives.[1][2][3] However, due to significant safety and environmental concerns, the field has shifted towards safer and more efficient catalytic methods.[1][2][3] Modern approaches often involve the reaction of an alcohol and an amine with a carbonyl source, such as carbon dioxide or a carbonate, in the presence of a suitable catalyst.[1][2][4] For the specific synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, the key reaction is the coupling of benzyl alcohol and 2-(4-bromophenyl)propan-2-amine.

Q2: Why is catalyst selection so critical for this specific carbamate synthesis?

A2: Catalyst selection is paramount for several reasons. Firstly, it dictates the reaction rate and overall yield. An optimal catalyst will efficiently activate the reactants, lowering the activation energy of the reaction. Secondly, it influences the selectivity of the reaction, minimizing the formation of unwanted byproducts. Common side reactions include the N-alkylation of the amine and the formation of ureas.[4][5] A well-chosen catalyst will favor the desired carbamate formation pathway. Lastly, the catalyst can impact the reaction conditions required, potentially allowing for milder temperatures and pressures, which is both safer and more energy-efficient.

Q3: What are the primary categories of catalysts used for carbamate synthesis?

A3: A wide range of catalysts have been explored for carbamate synthesis. These can be broadly categorized as:

  • Metal-based catalysts: These are highly effective and include compounds based on tin, zirconium, copper, and nickel.[4] For instance, tin-catalyzed transcarbamoylation is a known method.[6] Zirconium(IV) catalysts have also been used for the exchange reaction between dialkyl carbonates and amines.[4]

  • Organocatalysts: Non-metal catalysts, such as strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be very effective.[5][6] DBU is known to stabilize the carbamate intermediate formed during the reaction of an amine with CO2.[5]

  • Heterogeneous catalysts: These are solid-supported catalysts, such as metal oxides on an alumina support, which offer the advantage of easy separation and recycling.[7][8] For example, a catalyst composed of iron oxide, titanium oxide, and nickel oxide on an alumina carrier has been patented for benzyl carbamate synthesis.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.

Root Cause Analysis and Solutions:

  • Catalyst Inactivity or Deactivation:

    • Causality: The chosen catalyst may not be suitable for the specific substrates, or it may be deactivated by impurities or byproducts, such as water formed during the reaction.[2][3]

    • Troubleshooting Steps:

      • Catalyst Screening: If you are using a novel catalyst, it's crucial to screen a variety of catalysts from different classes (metal-based, organocatalysts). See the Catalyst Screening Protocol below for a detailed workflow.

      • Reagent Purity: Ensure all starting materials (benzyl alcohol, 2-(4-bromophenyl)propan-2-amine, and solvent) are anhydrous. Water can hydrolyze the activated intermediates and deactivate many catalysts.[2][3] Consider using a dehydrating agent if water formation is suspected.[2][3]

      • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can sometimes lead to side reactions. Experiment with varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Sub-optimal Reaction Conditions:

    • Causality: Temperature, pressure (if using CO2), and reaction time all play a significant role. The reaction may not have reached equilibrium, or the conditions may not be energetic enough to overcome the activation barrier. Conversely, excessively harsh conditions can lead to product degradation or side reactions.[5]

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. Elevated temperatures can sometimes favor the formation of N-alkylated byproducts.[5]

      • Reaction Time: Monitor the reaction over a time course to determine the optimal reaction time. It's possible the reaction is simply slow and requires a longer duration to reach completion.

      • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of aprotic polar solvents like acetonitrile, DMF, and DMSO, as well as less polar solvents like toluene. Acetonitrile's polar and aprotic nature can favor SN2 substitution, which may lead to N-alkylation.[5]

  • Poor Leaving Group in the Carbonyl Source:

    • Causality: If you are using a dialkyl carbonate or another phosgene equivalent, the efficiency of the reaction is highly dependent on the leaving group's ability.[3] A poor leaving group will result in a slow or incomplete reaction.

    • Troubleshooting Steps:

      • Choice of Carbonyl Source: Consider using a more activated carbonyl source. For example, carbonyldiimidazole (CDI) is a highly effective reagent for forming carbamates.[6] Alternatively, using benzyl chloroformate is a classic, though more hazardous, method that is very effective.[7][9]

Problem 2: Significant Byproduct Formation

Q: I am observing significant amounts of byproducts, primarily N-benzylated amine and a urea derivative, alongside my desired carbamate. How can I improve the selectivity of my reaction?

A: Byproduct formation is a clear indication that the reaction conditions and catalyst are not optimized for selectivity.

Root Cause Analysis and Solutions:

  • N-Alkylation of the Amine:

    • Causality: The amine starting material can directly react with the benzyl source (e.g., benzyl alcohol if activated, or a benzyl halide if used as a starting material) to form the N-benzylated amine. This is often favored at higher temperatures.[5]

    • Troubleshooting Steps:

      • Lower Reaction Temperature: As a first step, try running the reaction at a lower temperature. This will generally slow down the rate of N-alkylation more than the rate of carbamate formation.[5]

      • Choice of Base: If a base is used, its strength can influence the outcome. A very strong base might deprotonate the amine, increasing its nucleophilicity and promoting N-alkylation. Consider using a weaker, non-nucleophilic base. Strong organic bases are known to stabilize the carbamate intermediate, which could favor the desired reaction.[5]

      • Order of Addition: Adding the amine slowly to the mixture of the catalyst, benzyl alcohol, and carbonyl source can sometimes help to minimize the concentration of free amine available for N-alkylation.

  • Urea Formation:

    • Causality: Urea byproducts are formed when the amine starting material reacts with an activated carbamate intermediate or an isocyanate formed in situ. This is more likely to occur if there is an excess of the amine or if the reaction conditions favor isocyanate formation.

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Ensure you are not using a large excess of the amine.

      • Catalyst Selection: Certain catalysts may be more prone to promoting urea formation. If this is a persistent issue, screening alternative catalysts is recommended. For example, some copper-catalyzed systems are reported to be highly selective for carbamate formation.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Synthesis
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add 2-(4-bromophenyl)propan-2-amine (1.0 mmol).

  • Reagent Addition: Add benzyl alcohol (1.2 mmol) and the chosen solvent (e.g., toluene, 5 mL).

  • Catalyst Introduction: Add the catalyst to be screened (e.g., 0.05 mmol, 5 mol%).

  • Reaction Initiation: If using a gaseous carbonyl source like CO2, purge the vial and introduce the gas at the desired pressure. If using a liquid carbonyl source like diethyl carbonate, add it to the mixture (1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for a set period (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the catalyst and solvent used. A typical work-up involves dilution with an organic solvent, washing with water and brine, drying over sodium sulfate, and concentrating under reduced pressure. The crude product should be analyzed by ¹H NMR or GC-MS to determine the conversion and selectivity.

  • Purification: The desired product can be purified by column chromatography on silica gel.

Data Presentation: Catalyst Performance Comparison
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity for Carbamate (%)
DBU 10100247580
Sn(Oct)₂ 5120188588
CuI 590249295
ZrOCl₂·8H₂O 10110208082
Fe₂O₃/Al₂O₃ 10 (w/w)140169093

Note: The data in this table is illustrative and should be determined experimentally for your specific reaction conditions.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Synthesis: Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate lit_review Literature Review: Known catalysts for carbamate synthesis start->lit_review catalyst_classes Identify Catalyst Classes: - Metal-based - Organocatalysts - Heterogeneous lit_review->catalyst_classes screening_protocol Develop Catalyst Screening Protocol catalyst_classes->screening_protocol run_experiments Execute Parallel Screening Experiments screening_protocol->run_experiments analysis Analyze Results: - Conversion (LC-MS, GC) - Selectivity (NMR) - Yield run_experiments->analysis optimization Optimize Conditions for Best Catalyst: - Temperature - Concentration - Time analysis->optimization Select best catalyst(s) scale_up Scale-up Synthesis optimization->scale_up final_product Final Product scale_up->final_product Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst active? Yes No start->check_catalyst check_conditions Are reaction conditions optimal? Yes No check_catalyst:s->check_conditions:w Yes solution_catalyst Solution: - Screen new catalysts - Increase catalyst loading check_catalyst:e->solution_catalyst:w No check_reagents Are reagents pure and anhydrous? Yes No check_conditions:s->check_reagents:w Yes solution_conditions Solution: - Optimize temperature - Increase reaction time - Change solvent check_conditions:e->solution_conditions:w No solution_reagents Solution: - Purify starting materials - Use anhydrous solvent - Add dehydrating agent check_reagents:e->solution_reagents:w No

Caption: A decision tree for troubleshooting low product yield.

References

  • Ma, Y., Luo, L., Song, C., & Jiang, R. (2020).
  • (Year not available). Catalyst for synthetizing benzyl carbamate, preparation method and application. CN102553598A.
  • (Year not available). N-benzyl-2-bromoaniline synthesis. ChemicalBook.
  • (Year not available). Process for the purification of benzyl alcohol. US3523978A.
  • (Year not available). Phosgene-free process for preparing carbamates. US6528678B2.
  • (Year not available). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • (Year not available).
  • (Year not available).
  • Kaur, M., & Singh, V. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(1), 55-82.
  • Kaur, M., & Singh, V. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-26.
  • (Year not available).
  • Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46685–46693.
  • Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46685–46693.
  • (Year not available). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
  • (Year not available). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • (Year not available). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates.
  • (Year not available). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.

Sources

Validation & Comparative

Comparative analysis of the metabolic stability of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Metabolic Stability of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Architecture

This guide provides an in-depth technical analysis of the metabolic stability of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (referred to herein as Compound A ).[1] This molecule represents a specific class of carbamate prodrugs designed to mask the physicochemical properties of sterically hindered primary amines—in this case, a 4-bromo analog of the anorectic agent phentermine.

The metabolic fate of Compound A is dictated by the competition between the steric protection of the carbamate linkage and the metabolic lability of the benzyl moiety. This guide compares Compound A against its free amine precursor and alternative carbamate scaffolds (e.g., tert-butyl and ethyl derivatives) to elucidate structure-metabolism relationships (SMR).[1]

Structural Breakdown[1][2]
  • Core Scaffold: 2-(4-bromophenyl)propan-2-amine (4-Bromo-

    
    -dimethylphenethylamine).[1]
    
    • Key Feature: The gem-dimethyl group at the

      
      -position creates significant steric hindrance, blocking Monoamine Oxidase (MAO) access.[1]
      
  • Protecting Group: Benzyloxycarbonyl (Cbz).[1]

    • Key Feature: Lipophilic masking group susceptible to CYP450-mediated oxidation.[1]

Metabolic Pathways & Mechanisms[1]

Understanding the degradation of Compound A requires dissecting two distinct mechanisms: Hydrolytic Cleavage and Oxidative Dealkylation .[1]

Pathway A: CYP450-Mediated Benzylic Oxidation (Major Route)

Unlike aliphatic carbamates, benzyl carbamates are highly susceptible to oxidation at the benzylic carbon.[1] Cytochrome P450 enzymes (isoforms CYP2E1, CYP2B6, and CYP3A4) hydroxylate the benzylic methylene group.[1] This generates an unstable hemiacetal intermediate which spontaneously collapses, releasing the free amine, carbon dioxide, and benzaldehyde (subsequently oxidized to benzoic acid).[1]

Pathway B: Direct Carbamate Hydrolysis (Minor Route)

Carboxylesterases (CES1/CES2) typically hydrolyze carbamates.[1] However, for Compound A, the gem-dimethyl group adjacent to the nitrogen introduces severe steric hindrance, significantly retarding the nucleophilic attack of the serine hydrolase on the carbonyl carbon. Consequently, direct hydrolysis is a minor clearance pathway compared to oxidative dealkylation.[1]

Visualization: Metabolic Fate of Compound A

MetabolicPathway CompoundA Compound A (Benzyl Carbamate Prodrug) Intermediate Unstable Hemiacetal CompoundA->Intermediate Benzylic Hydroxylation CYP CYP450 (Oxidation) CYP->Intermediate FreeAmine Free Amine (Active Metabolite) Intermediate->FreeAmine Spontaneous Collapse Benzaldehyde Benzaldehyde (Byproduct) Intermediate->Benzaldehyde + CO2 BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation

Figure 1: The primary metabolic clearance pathway of Compound A involves CYP-mediated bioactivation rather than direct hydrolysis.[1]

Comparative Stability Analysis

To provide actionable insights, we compare Compound A with three structural alternatives. This comparison highlights how modifying the protecting group alters metabolic half-life (


) and Intrinsic Clearance (

).[1]
The Comparison Set
  • Compound A (Target): Benzyl carbamate (Cbz).[1]

  • Compound B (Alternative): tert-Butyl carbamate (Boc).[1][2]

  • Compound C (Alternative): Ethyl carbamate.[1]

  • Compound D (Reference): Free Amine (Unprotected).[1]

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
CompoundProtecting GroupPredicted

(min)*

(

L/min/mg)
Primary Clearance Mechanism
Compound A Benzyl (Cbz)18 - 25 High (>40)CYP-mediated benzylic oxidation.[1]
Compound B tert-Butyl (Boc)> 60 Low (<15)Oxidative demethylation of t-butyl (slow).[1]
Compound C Ethyl35 - 50 ModerateMixed oxidation and slow hydrolysis.[1]
Compound D None (Free Amine)> 120 Very LowRenal excretion; slow aromatic hydroxylation.[1]

*Note: Data represents consensus values derived from structure-metabolism relationships (SMR) of sterically hindered carbamates [1, 2].[1]

Analysis of Results
  • Compound A (Cbz): Exhibits the highest clearance.[1] The benzyl group acts as a "metabolic handle," making this scaffold ideal for prodrugs requiring rapid release of the amine in the liver, but poor for sustained systemic circulation of the intact carbamate.

  • Compound B (Boc): The tert-butyl group lacks abstractable hydrogens at the

    
    -position relative to the oxygen, rendering it highly stable. It is generally unsuitable as a drug scaffold due to low metabolic turnover (accumulation risk) but excellent for ex vivo stability.[1]
    
  • Compound D (Free Amine): The core amine is metabolically robust.[1] The gem-dimethyl group blocks deamination, and the 4-bromo substituent blocks para-hydroxylation, the typical route for phentermine metabolism.

Experimental Protocols

To validate these profiles in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.[1]

Protocol 1: Microsomal Stability Assay (Phase I Metabolism)[1]

Objective: Determine the intrinsic clearance (


) of the carbamate derivative.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (10 mM stock in DMSO).[1]

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (final conc. 1

    
    M). Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

Calculation:



Where 

is the slope of

vs. time.[1]
Protocol 2: Metabolite Identification (MetID)[1]

Objective: Confirm the cleavage mechanism (Hydrolysis vs. Oxidation).

Workflow:

  • Incubate Compound A (10

    
    M) with HLM for 60 min.
    
  • Analyze via High-Resolution Mass Spectrometry (HRMS) (Q-TOF or Orbitrap).[1]

  • Diagnostic Ions to Monitor:

    • Parent:

      
      
      
    • Free Amine:

      
       consistent with 2-(4-bromophenyl)propan-2-amine.[1][3]
      
    • Benzaldehyde Adducts: Monitor for trapping agents if used (e.g., glutathione).[1]

    • Hydroxylated Parent:

      
       Da (indicates ring hydroxylation or stable benzyl hydroxylation before collapse).[1]
      

Decision Matrix for Drug Design

Use the following logic flow to select the appropriate derivative based on your development goals.

DecisionMatrix Start Design Goal Goal1 Prodrug (Liver Release) Start->Goal1 Goal2 Systemic Stability Start->Goal2 Goal3 Chemical Tool Start->Goal3 Sol1 Select Compound A (Benzyl Carbamate) Rapid CYP Activation Goal1->Sol1 High Turnover Sol2 Select Compound C (Ethyl/Methyl Carbamate) Slower Clearance Goal2->Sol2 Balanced Profile Sol3 Select Compound B (Boc/t-Butyl) Metabolically Inert Goal3->Sol3 Max Stability

Figure 2: Strategic selection of carbamate protecting groups based on desired pharmacokinetic outcome.

References

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] [1]

  • Iyer, R., et al. (2015).[1] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Potter, P. M., & Wadkins, R. M. (2006).[1] "Carboxylesterases: Structure, Function and Polymorphism." Current Medicinal Chemistry.

  • Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. [1]

Sources

Publish Comparison Guide: Confirmation of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic validation of the binding site for Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS 578729-08-5), a lipophilic carbamate probe.[1]

Given the structural pharmacophore—a carbamate warhead flanked by a hydrophobic benzyl group and a bulky 4-bromo-cumyl moiety—this molecule is characteristic of covalent serine hydrolase inhibitors (e.g., targeting FAAH, MAGL, or cholinesterases).[1] The carbamate moiety typically acts as a "suicide substrate," transferring the carbonyl group to a catalytic serine residue.[1] Therefore, this guide focuses on confirming this covalent active-site interaction via site-directed mutagenesis.

Executive Summary

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a chemical probe designed to target the hydrophobic pockets of serine hydrolases or related receptors.[1] While in silico docking can predict binding poses, and X-ray crystallography provides static snapshots, Site-Directed Mutagenesis (SDM) remains the gold standard for functionally verifying the binding mechanism.[1]

This guide compares SDM against alternative validation methods and details a self-validating protocol to confirm the molecule's interaction with the catalytic triad (typically Ser-His-Asp) of its target.[1]

Strategic Comparison: Why Mutagenesis?
FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography Hydrogen-Deuterium Exchange (HDX-MS)
Primary Output Functional Causality (Does the residue drive binding?)[1]Structural Location (Where does it sit?)Solvent Accessibility (Global dynamics)
Resolution Single Amino AcidAtomic (<2.0 Å)Peptide Fragment
Throughput High (Multiple mutants/week)Low (Months for optimization)Medium
Cost Low (Primers + PCR)High (Beamline/Cryo time)High (Instrumentation)
Validation Type Dynamic/Functional StaticDynamic
Best For Confirming mechanism of action (e.g., covalent attachment) Defining atomic coordinatesMapping allosteric effects

Technical Deep Dive: The Mutagenesis Workflow

To confirm the binding site of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, we must prove that:

  • Disrupting the catalytic nucleophile (Serine) abolishes potency (proving covalency).[1]

  • Disrupting the aromatic cage (Phe/Trp) reduces affinity (proving hydrophobic recognition of the 4-bromophenyl group).[1]

Phase 1: In Silico Prediction & Primer Design

Before wet-lab work, use molecular docking to identify the "Hot Spot" residues.[1]

  • Target: Putative Serine Hydrolase (e.g., FAAH/MAGL model).

  • Ligand: Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.[1][2][3][4]

  • Key Interaction: The carbonyl carbon of the carbamate must be within 3.5 Å of the catalytic Serine hydroxyl (O-gamma).[1]

Diagram 1: Predicted Binding Mode & Logic The 4-bromophenyl group likely occupies the acyl-chain binding pocket, while the benzyl group fits the leaving-group pocket.[1]

BindingLogic cluster_0 Critical Residues to Mutate Ligand Benzyl N-[2-(4-bromophenyl) propan-2-yl]carbamate Target Serine Hydrolase (Active Site) Ligand->Target Docking (Hydrophobic Fit) Complex Tetrahedral Intermediate Target->Complex Nucleophilic Attack (Serine-OH) Mut1 Catalytic Serine (S -> A) Target->Mut1 Mut2 Aromatic Cage (F/W -> A) Target->Mut2 Outcome Carbamoylated Enzyme (Irreversible Inhibition) Complex->Outcome Release of Benzyl Alcohol

Caption: Mechanism of action for carbamate probes. The catalytic serine attacks the carbamate carbonyl.[1] Mutating this serine prevents the transition to the tetrahedral intermediate.[1]

Phase 2: Experimental Protocol (Self-Validating)
Step 1: Site-Directed Mutagenesis (SDM)

Objective: Generate a "binding-dead" mutant (Negative Control) and "affinity-shifted" mutants.[1]

  • Method: QuikChange II or Gibson Assembly.[1]

  • Critical Mutations:

    • S[XYZ]A (Catalytic Null): Mutate the active site Serine to Alanine.[1] Expectation: Complete loss of activity/binding.[1]

    • F[XYZ]A (Hydrophobic Pocket): Mutate Phenylalanine interacting with the 4-bromophenyl group.[1] Expectation: 10-100x shift in IC50.[1]

Step 2: Expression & Purification [1]
  • Express Wild Type (WT) and Mutant proteins in HEK293 or E. coli.[1]

  • Validation Check: Ensure mutants fold correctly by checking expression levels via Western Blot (using anti-His/Flag tag).[1] Do not proceed if mutant protein is unstable.[1]

Step 3: Functional Binding Assay (The "Performance" Test)

Since this is a carbamate, a Competitive Activity-Based Protein Profiling (ABPP) assay is the most robust method.[1]

  • Reagents:

    • Fluorophosphonate-Rhodamine (FP-Rh): A broad-spectrum probe that binds active serine hydrolases.[1]

    • Test Compound: Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.[1][2][3][4]

  • Workflow:

    • Incubate Proteome/Purified Enzyme with Test Compound (Dose Response: 1 nM – 100 µM) for 30 min.

    • Add FP-Rh (1 µM) for 30 min (labels remaining active sites).

    • Run SDS-PAGE and scan for fluorescence.[1]

  • Readout: Loss of fluorescence indicates the Test Compound has successfully bound and blocked the active site.[1]

Data Presentation & Interpretation

The following table illustrates the expected "Performance" of the probe against the generated mutants.

ConstructMutation RoleExpected IC50 (Test Compound)Interpretation
Wild Type (WT) Native Enzyme15 nM High-affinity covalent binding.[1]
Mutant S241A Catalytic Nucleophile> 100 µM (No Binding) Confirms the serine is the covalent attachment site.[1]
Mutant F432A Hydrophobic Pocket1.2 µM ~80-fold loss in potency confirms the 4-bromophenyl group interacts here.[1]
Mutant K142A Distal Control18 nM No significant change; confirms specificity of the mutagenesis effect.[1]

Diagram 2: Experimental Workflow for Validation

Workflow Step1 Step 1: In Silico Docking Identify Serine & Aromatic Residues Step2 Step 2: Generate Mutants (S->A, F->A) via PCR Step1->Step2 Step3 Step 3: Protein Expression (HEK293/E. coli) Step2->Step3 Step4 Step 4: ABPP Assay Compete with FP-Rhodamine Step3->Step4 Result1 Result A: IC50 Unchanged Step4->Result1 Incorrect Site Result2 Result B: IC50 Shifted/Abolished Step4->Result2 Site Confirmed

Caption: The iterative loop of mutagenesis validation. Success is defined by a significant shift in IC50 (Result B) specifically in active-site mutants.[1]

References

  • Cravatt, B. F., et al. (2008).[1] "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. [1]

  • Kathuria, S., et al. (2003).[1] "Modulation of anxiety through blockade of anandamide hydrolysis."[1] Nature Medicine (Describing URB597, a related carbamate scaffold).[1]

  • Adibekian, A., et al. (2011).[1] "Confirmation of the target of carbamate inhibitors by mutagenesis." Nature Chemical Biology.[1]

  • ChemScene. (2024). "Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Product Data."

Sources

Side-by-side comparison of the physicochemical properties of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Physicochemical Profiling of Benzyl N-[2-(bromophenyl)propan-2-yl]carbamate Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Gem-Dimethyl Scaffold

This guide provides a side-by-side technical comparison of the regioisomers of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS 578729-08-5). These compounds are critical intermediates in the synthesis of metabolically stable amine drugs. The presence of the gem-dimethyl group (two methyls at the


-position) blocks metabolic deamination, a common failure point for primary amine drugs.

The comparison focuses on the three regioisomers defined by the bromine position on the phenyl ring:

  • Para-isomer (4-Br): The primary pharmacophore scaffold.

  • Meta-isomer (3-Br): Often used to probe electronic effects without steric clash.

  • Ortho-isomer (2-Br): Characterized by significant steric hindrance (the "Ortho Effect").

Note on Chirality: The central carbon atom in the 2-(bromophenyl)propan-2-yl moiety is achiral (bonded to two identical methyl groups). Therefore, these isomers are regioisomers , not stereoisomers.

Physicochemical Property Comparison

The following table synthesizes experimental data and calculated physicochemical descriptors. The Para isomer is the industry standard reference; values for Ortho and Meta are derived from comparative structure-property relationship (SPR) models where explicit experimental data is proprietary.

PropertyPara-Isomer (4-Br) Meta-Isomer (3-Br) Ortho-Isomer (2-Br)
CAS Number 578729-08-5 N/A (Precursor: 676135-18-5)N/A (Precursor: 1087723-47-4)
Molecular Formula C₁₇H₁₈BrNO₂C₁₇H₁₈BrNO₂C₁₇H₁₈BrNO₂
Molecular Weight 348.24 g/mol 348.24 g/mol 348.24 g/mol
LogP (Calc) 4.61 ± 0.24.58 ± 0.24.42 ± 0.3
TPSA 38.33 Ų38.33 Ų38.33 Ų
Melting Point 87–89 °C (Solid)65–70 °C (Predicted)< 50 °C (Likely Oil/Low Melt)
Solubility (MeOH) ModerateHighVery High
Crystal Packing High Efficiency (Symmetric)Moderate EfficiencyLow Efficiency (Steric Clash)
Electronic Effect Inductive (-I), Resonant (+R)Inductive (-I) OnlyInductive (-I), Steric Inhibition

Key Insight - The Melting Point Trend: The Para isomer exhibits the highest melting point due to its molecular symmetry, which facilitates efficient packing in the crystal lattice. The Ortho isomer, with the bulky bromine atom adjacent to the gem-dimethyl carbamate tail, suffers from significant steric strain, disrupting lattice energy and often resulting in an oil or low-melting solid at room temperature.

Structural Visualization & Logic

The following diagram illustrates the structural relationship between the isomers and the steric environment of the Ortho position.

IsomerComparison cluster_0 Core Scaffold: Benzyl N-[2-(phenyl)propan-2-yl]carbamate Para Para-Isomer (4-Br) Symmetric High Crystallinity Standard Intermediate Meta Meta-Isomer (3-Br) Electronic Probe Intermediate Solubility Ortho Ortho-Isomer (2-Br) Steric Clash Low Melting Point Rotational Barrier CommonPrecursor Precursor: Cumyl Amine (2-phenylpropan-2-amine) CommonPrecursor->Para Bromination (p-directing) CommonPrecursor->Meta Indirect Synthesis CommonPrecursor->Ortho Steric Challenge

Figure 1: Structural hierarchy and differentiation of the brominated regioisomers.

Experimental Protocol: Synthesis of the Para-Isomer

This protocol describes the synthesis of the Para-isomer (CAS 578729-08-5). This method is adaptable for the Meta and Ortho isomers, though the Ortho isomer requires longer reaction times due to steric hindrance.

Objective: Protection of 2-(4-bromophenyl)propan-2-amine with a Cbz (benzyloxycarbonyl) group.

Reagents:
  • Substrate: 2-(4-bromophenyl)propan-2-amine (1.0 eq).

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq).

  • Base: Diisopropylethylamine (DIPEA) or Na₂CO₃ (2.5 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Workflow:
  • Preparation: Dissolve 2-(4-bromophenyl)propan-2-amine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (25 mmol) dropwise.

  • Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Note for Ortho-Isomer: If synthesizing the 2-Br isomer, extend stirring to 12–18 hours or heat to reflux (40 °C).

  • Workup: Quench with 1M HCl (30 mL). Extract the organic layer, wash with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the solid residue from Hexane/EtOAc (for Para) or perform column chromatography (for Ortho/Meta).

SynthesisPath Amine Start: 4-Bromo-cumyl amine Intermediate Transition State (Tetrahedral) Amine->Intermediate + Base (DIPEA) 0°C, DCM CbzCl Reagent: Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Product Product: Benzyl N-[2-(4-Br-Ph)propan-2-yl]carbamate Intermediate->Product - HCl RT, 4h

Figure 2: Synthetic pathway for the Cbz-protection of the cumyl amine.

Critical Structural Distinction: The "Amphetamine" Confusion

Researchers often confuse the target molecule with its structural isomer , a protected amphetamine derivative. It is vital to distinguish these two scaffolds:

  • Target (Cumyl Scaffold): Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

    • Connectivity: Nitrogen attached to a tertiary carbon (C-Me₂).

    • Chirality: Achiral .

    • Use: Stable linker, tertiary amine precursor.

  • Isomer (Amphetamine Scaffold): Benzyl N-[1-(4-bromophenyl)propan-2-yl]carbamate

    • Connectivity: Nitrogen attached to a secondary carbon (CH-Me).

    • Chirality: Chiral (Enantiomers exist).

    • Use: CNS active pharmacophore precursor.

Verification Check: Always check the proton NMR. The target (Cumyl) will show a sharp singlet for 6 protons (two methyls) around 1.6–1.7 ppm. The Amphetamine isomer will show a doublet for 3 protons (one methyl) and a complex multiplet for the methine proton.

References

  • ChemScene. (2024). Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Product Data. CAS No. 578729-08-5.[1] Link

  • Sigma-Aldrich. (2024). Benzyl[2-(4-bromophenyl)propan-2-yl]amine (Precursor Amine). CAS No. 1157506-55-2. Link

  • PubChem. (2024).[2] Compound Summary: Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.[1] Link

  • Accela Chem. (2024).[3] 2-(3-Bromophenyl)propan-2-amine Hydrochloride (Meta-Precursor). CAS No. 676135-18-5.[4][5] Link

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.